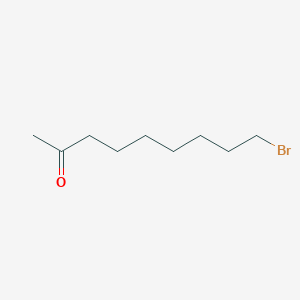

9-Bromononan-2-one

Description

9-Bromononan-2-one is a brominated ketone with the molecular formula C₉H₁₇BrO and a molecular weight of 221.14 g/mol. It features a ketone group at the second carbon and a bromine atom at the ninth carbon of a nonane chain. This compound is synthesized through a multi-step process involving bromination and oxidation. For instance, bromination of alcohol intermediates (e.g., compound 6) using aqueous HBr in benzene yields monobromo derivatives, which are subsequently oxidized with Jones reagent to form carboxylic acids. Treatment with methyllithium in tetrahydrofuran (THF) then generates this compound in 64% yield .

Key spectral data for intermediates in its synthesis includes:

- IR (neat): 3455 cm⁻¹ (O–H stretch), 2984–2875 cm⁻¹ (C–H stretches), and 1700–1740 cm⁻¹ (C=O stretch, inferred from ketone formation) .

- ¹H-NMR: Resonances at δ 3.72 (t, J = 6.8 Hz, CH₂Br) and δ 1.25–1.15 (m, 12H, 6×CH₂) for related intermediates .

This compound is a critical intermediate in synthesizing 3,11-dimethylnonacosan-2-one, a female sex pheromone of the German cockroach, highlighting its utility in organic synthesis and entomology .

Properties

CAS No. |

52330-02-6 |

|---|---|

Molecular Formula |

C9H17BrO |

Molecular Weight |

221.13 g/mol |

IUPAC Name |

9-bromononan-2-one |

InChI |

InChI=1S/C9H17BrO/c1-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 |

InChI Key |

KDQADQYAIVDJNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromononan-2-one typically involves the bromination of nonan-2-one. One common method is the free radical bromination, where nonan-2-one is treated with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds as follows:

C9H18O+Br2→C9H17BrO+HBr

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of bromine in a controlled environment, along with efficient separation techniques, ensures the purity and quality of the final product.

Chemical Reactions Analysis

Reaction Pathway

-

Bromination : 1,8-Octanediol (5 ) reacts with aqueous HBr (48%) in benzene using a Dean–Stark apparatus, yielding monobromo alkanol (6 ) and dibromo alkane in a 6:1 ratio .

-

Oxidation : Compound 6 is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at 0 °C to form carboxylic acid 7 (80% yield) .

-

Methylation : Acid 7 undergoes reaction with methyllithium (1.4 M in ether) in THF at −78 °C, producing 9-bromononan-2-one (8 ) in 64% yield .

Alkylation Reactions

This compound participates in C–alkylation reactions to form branched ketones.

Example Reaction

-

C–Alkylation with Acetate Anion :

Reaction with acetate anion (4 ) in DMF facilitates decarboxylative alkylation, forming C3–C4 bonds in dimethylnonacosanones .

Key Conditions

Coupling Reactions

The compound serves as an electrophile in cross-coupling reactions:

Grignard Reagent Coupling

-

This compound is converted to a Grignard reagent (11 ) using Li metal in dry THF .

-

Coupling with alkyl bromides (e.g., 8 ) in DMF yields tertiary alcohols (e.g., 12 ) in 60% yield over two steps .

Reaction Table

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 8 + 11 | DMF, 0–10 °C | Tertiary alcohol 12 | 60% (2 steps) |

| 12 + Et₃SiH | BF₃·OEt₂, CH₂Cl₂ | Alkane 13 | 95% |

Hydrogenation and Functionalization

This compound undergoes ionic hydrogenation to remove hydroxyl groups:

-

Reduction of Tertiary Alcohols :

Treatment of 12 with Et₃SiH and BF₃·OEt₂ in CH₂Cl₂ produces alkane 13 in 95% yield .

Key Transformation

-

THP Protection/Deprotection :

The hydroxyl group of this compound derivatives is protected as a tetrahydropyranyl (THP) ether (92% yield) and later removed under acidic conditions (90% yield) .

Bromination Efficiency

| Method | Reagents | Yield | Notes |

|---|---|---|---|

| HBr/H₂O | Benzene, Dean–Stark | 6:1 ratio (mono:di) | Preferred for selectivity |

| CBr₄/PPh₃ | – | 80% | Lower yield, less practical |

Spectroscopic Data

Scientific Research Applications

9-Bromononan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving brominated substrates.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Bromononan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group (C=O) is susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Similar Compounds

9-Bromononanoic Acid (C₉H₁₇BrO₂)

- Structure : Features a carboxylic acid group (-COOH) at the first carbon and bromine at the ninth carbon.

- Molecular Weight: 237.13 g/mol (vs. 221.14 g/mol for 9-Bromononan-2-one) .

- Synthesis: Typically prepared via bromination of nonanoic acid derivatives, differing from the ketone’s methyllithium-mediated pathway.

- Applications: Used in polymer chemistry and pharmaceutical intermediates, contrasting with this compound’s role in pheromone synthesis.

- Safety: Classified with hazard statements H315-H319-H335 (skin/eye irritation, respiratory irritation) , whereas safety data for this compound is less documented but may involve similar risks due to bromine.

Dibromo Alkane Byproducts

- During bromination reactions (e.g., synthesis of compound 6), dibromo alkanes are generated as byproducts in a 6:1 ratio (monobromo:dibromo) .

- Reactivity: Dibromo alkanes are less reactive in subsequent oxidation or coupling steps compared to this compound, limiting their utility in multi-step syntheses.

Bromide 10 (Synthesized from Alcohol 9)

- Structure : A brominated intermediate with a distinct carbon chain arrangement.

- Synthesis Yield : Achieves 95% yield using PBr₃ in ether, outperforming the CBr₄/PPh₃ method (80% yield) .

- Utility: Used in anion generation (Li metal in THF) and coupling with this compound to form tertiary alcohols (60% yield over two steps) .

General Brominated Ketones

- Reactivity: Brominated ketones like this compound exhibit higher electrophilicity at the α-carbon (due to electron-withdrawing Br and C=O groups), enabling nucleophilic substitutions.

- Stability: Bromine’s leaving-group ability makes such compounds prone to elimination under basic conditions, unlike non-brominated ketones.

Q & A

Q. How can researchers design a study to explore novel applications of this compound in asymmetric catalysis?

- Methodological Answer :

- Hypothesis Framing : “Does steric bulk at C9 enhance enantioselectivity in ketone reductions?”

- Milestones : (1) Synthesize analogs with varying substituents; (2) Screen chiral catalysts; (3) Analyze ee via HPLC.

- Risk Mitigation : Include control reactions with unmodified nonan-2-one .

Q. What are best practices for presenting this compound research in academic papers?

- Methodological Answer :

- Abstract Structure : Highlight research question, methodology (briefly), and key findings (e.g., yield optimization).

- Data Visualization : Use tables to compare reaction conditions and figures for spectral overlays.

- Jargon Management : Define terms like “deshielding” in the introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.